

Head-to-head comparison of 5-Aminoadamantan-2-ol and Amantadine

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Compound of Interest

Compound Name: 5-Aminoadamantan-2-ol;hydrochloride

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Head-to-Head Comparison: 5-Aminoadamantan-2-ol and Amantadine

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed comparison of 5-Aminoadamantan-2-ol and Amantadine, focusing on their chemical structures, mechanisms of action, and pharmacological profiles. While Amantadine is a well-characterized drug with extensive supporting data, it is important to note that publicly available experimental data for 5-Aminoadamantan-2-ol is scarce to non-existent. As such, a direct, quantitative head-to-head comparison based on experimental evidence is not currently feasible.

This document will therefore provide a comprehensive overview of Amantadine, including its established properties and experimental data, as a benchmark. A theoretical comparison will be drawn for 5-Aminoadamantan-2-ol, postulating how its structural differences from Amantadine might influence its biological activity based on established principles of medicinal chemistry.

Introduction to the Compounds

Amantadine is a synthetic tricyclic amine of the adamantane class, discovered in the 1960s.^[1] It has been utilized as an antiviral agent against Influenza A virus and as a medication for

managing symptoms of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] Its dual activity stems from distinct mechanisms of action targeting both viral proteins and central nervous system pathways.

5-Aminoadamantan-2-ol is a derivative of Amantadine, distinguished by the presence of a hydroxyl group at the 2-position of the adamantane cage. While its chemical structure is known, there is a notable lack of published research detailing its synthesis, pharmacological activity, and pharmacokinetic profile. This guide will, therefore, focus on a theoretical assessment of its potential properties in comparison to the well-documented profile of Amantadine.

Chemical Structure and Properties

The key structural difference between Amantadine and 5-Aminoadamantan-2-ol is the introduction of a hydroxyl group. This modification is expected to increase the polarity of the molecule, which could have significant implications for its solubility, metabolism, and interaction with biological targets.

Feature	5-Aminoadamantan-2-ol	Amantadine
Chemical Formula	C ₁₀ H ₁₇ NO	C ₁₀ H ₁₇ N[4][5]
Molecular Weight	167.25 g/mol	151.25 g/mol [4][5]
Structure	Adamantane cage with an amino group at a tertiary carbon and a hydroxyl group at a secondary carbon.	Adamantane cage with an amino group at a tertiary carbon.[1]
Predicted Polarity	Higher due to the presence of a hydroxyl group.	Lower.

Mechanism of Action Amantadine

Amantadine exhibits at least two distinct mechanisms of action:

- **Antiviral Activity:** Amantadine's primary antiviral mechanism against Influenza A virus involves the blockade of the M2 proton channel.[1][2][6] This channel is crucial for the

uncoating of the virus within the host cell endosome. By blocking this channel, Amantadine prevents the release of viral ribonucleoprotein (vRNP) into the cytoplasm, thereby inhibiting viral replication.[1] However, the emergence of widespread resistance has limited its current clinical use for influenza.[1]

- **Antiparkinsonian Activity:** The exact mechanism in Parkinson's disease is not fully understood but is thought to involve the potentiation of dopaminergic neurotransmission.[6][7] It is believed to increase the release of dopamine from nerve endings and may also inhibit its reuptake.[2][6][7] Additionally, Amantadine acts as a weak, non-competitive antagonist of the NMDA receptor.[1]

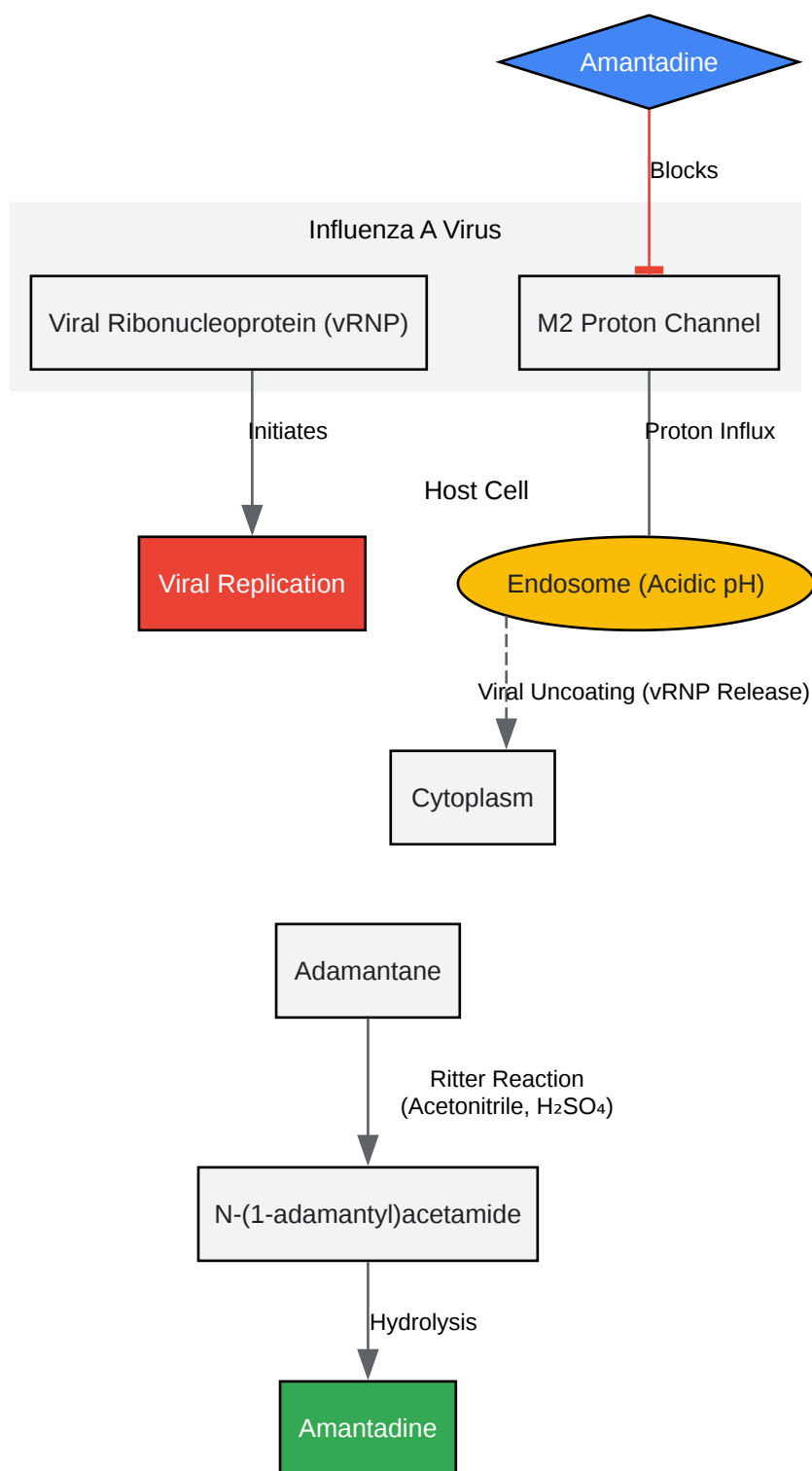
5-Aminoadamantan-2-ol (Theoretical)

The mechanism of action for 5-Aminoadamantan-2-ol has not been experimentally determined. However, based on its structural similarity to Amantadine, it is plausible that it could exhibit similar biological activities.

- **Potential Antiviral Activity:** The amino group, crucial for the M2 channel blocking activity of Amantadine, is retained in 5-Aminoadamantan-2-ol. Therefore, it is conceivable that it could also target the M2 proton channel. The presence of the hydroxyl group could influence its binding affinity and orientation within the channel, potentially altering its efficacy and resistance profile.
- **Potential Antiparkinsonian Activity:** The adamantane cage and the amino group are also features that contribute to the dopaminergic and NMDA receptor activities of related compounds. The hydroxyl group could modulate these interactions, possibly affecting its potency and selectivity for different receptor subtypes.

Signaling Pathways and Experimental Workflows

Amantadine: Antiviral Mechanism of Action



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